(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
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Overview
Description
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol is a natural product found in Delphinium barbeyi with data available.
Scientific Research Applications
Synthesis and Stereochemistry
- The chemical under consideration has been explored in the synthesis and stereochemical analysis of various compounds. For instance, a study by Morishita et al. (1992) focused on the synthesis and stereochemistry of glycosides related to this chemical, emphasizing the importance of stereochemical configurations in the synthesis process (Morishita, Honmi, Ito, & Maeba, 1992).
Pharmacological Properties
- Abekura et al. (2019) investigated the anti-inflammatory effects of a compound structurally related to the one . Their findings highlighted the compound's ability to inhibit inflammatory responses, which could be relevant for understanding the pharmacological potential of similar compounds (Abekura, Park, Kwak, Ha, Cho, Chang, Ha, Chang, Lee, & Chung, 2019).
Chemical Reactions and Derivatives
- Izquierdo et al. (1999) explored the reactions and synthesis of derivatives related to this compound, demonstrating the versatility and reactivity of such chemicals in creating a variety of structurally complex molecules (Izquierdo, Plaza, Robles, Rodríguez, Ramirez, & Mota, 1999).
Conformational Analysis
- The compound's structure lends itself to detailed conformational analysis, as demonstrated by research on similar molecules. For example, the work of Camps et al. (1997) on propanobenzo[7]annulene derivatives provided insights into the conformational aspects of such complex molecules, which could be applicable to the compound (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997).
Biological and Medicinal Chemistry
- Studies like those conducted by Bekker et al. (2013) on conjugates of bisphosphonates with ursolic, betulonic, and betulinic acids reflect the broader interest in synthesizing and analyzing compounds with potential biological and medicinal applications. The research techniques and findings may offer valuable insights for studying the compound (Bekker, Chukanov, Popov, & Grigor’ev, 2013).
properties
CAS RN |
10379-65-4 |
---|---|
Product Name |
(3S,4Ar,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)32)9-8-19-20-16-26(3,18-31)17-24(33)27(20,4)14-15-29(19,30)6/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30+/m0/s1 |
InChI Key |
FNQMKNAFKUCFHU-UOPKKJJPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@@](C[C@H]5O)(C)CO)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)CO)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)CO)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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